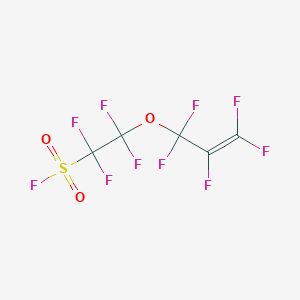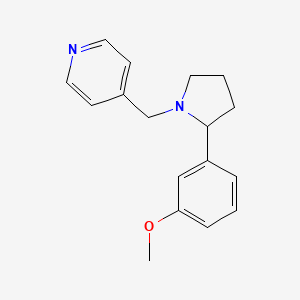
1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid
Overview
Description
1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid is a fluorinated sulfonyl fluoride derivative. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C4HF9O3S, and it has a high density and boiling point, making it suitable for specialized chemical processes .
Preparation Methods
The synthesis of 1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid involves several steps. One common method includes the reaction of tetrafluoroethylene with pentafluoroallyl alcohol in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with sulfuryl fluoride under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are scaled up to accommodate larger quantities and ensure purity and consistency.
Chemical Reactions Analysis
1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents used in these reactions include sulfuryl fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Its unique properties make it useful in the study of enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and proteins.
Industry: It is used in the production of specialized polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
1,1,2,2-tetrafluoro-2-(perfluoroalylyloxy) ethanesulfonylfluorolid can be compared with other fluorinated sulfonyl fluorides, such as:
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: This compound has similar reactivity but differs in its iodine content, which can influence its chemical behavior and applications.
1,1,2,2-Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonyl fluoride: This compound is structurally similar but has different substituents, affecting its reactivity and use in different chemical processes.
The uniqueness of this compound lies in its specific combination of fluorinated groups and sulfonyl fluoride, which provides distinct reactivity and applications in various fields.
Properties
CAS No. |
67635-63-6 |
|---|---|
Molecular Formula |
C5F10O3S |
Molecular Weight |
330.10 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,3,3-pentafluoroprop-2-enoxy)ethanesulfonyl fluoride |
InChI |
InChI=1S/C5F10O3S/c6-1(2(7)8)3(9,10)18-4(11,12)5(13,14)19(15,16)17 |
InChI Key |
GEWFYVHBZSLJEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate](/img/structure/B8408943.png)
![di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate](/img/structure/B8408944.png)
![2-[1-(4-Methylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B8408957.png)



![N-(2,4-dichlorophenyl)-2-[[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B8408984.png)
![6-Methyl-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B8408992.png)

![3-(3-Hydroxy-phenyl)-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8409008.png)

![2-[(3-Pyridylmethyl)thio]benzoic acid](/img/structure/B8409018.png)
![3-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8409021.png)

